For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Mpb-PE in Scientific Research
This guide provides a comprehensive overview of Mpb-PE, a critical tool in modern scientific research, particularly in the fields of drug delivery and bioconjugation. Mpb-PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], is a maleimide-functionalized phospholipid that enables the covalent attachment of thiol-containing molecules to lipid bilayer systems such as liposomes and nanoparticles.[1][2] This functionality is pivotal for the development of targeted drug delivery systems, where specific ligands are attached to the surface of a drug carrier to direct it to the desired site of action.
Core Concepts
Mpb-PE integrates a phosphoethanolamine (PE) lipid anchor with a maleimide (B117702) headgroup. The lipid portion allows for its incorporation into the lipid bilayer of liposomes, while the maleimide group is a highly selective electrophile that reacts with nucleophilic thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[2] This reaction, a Michael addition, forms a stable thioether bond, effectively tethering the biomolecule to the liposome (B1194612) surface.[3][4] The phenyl ring in the Mpb-PE structure provides aromatic character, which can facilitate interactions with other aromatic compounds.[5]
The use of Mpb-PE and similar maleimide-functionalized lipids has been instrumental in advancing the field of nanomedicine. By decorating the surface of liposomes with targeting moieties such as antibodies or peptides, researchers can enhance the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of Mpb-PE and other maleimide-functionalized lipids in the preparation of targeted liposomes.
Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes
| Formulation | Liposome Components | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) | Reference |
| M-Lip/Dox | Not specified, with maleimide-functionalization | ~120 | ~0.2 | ~ -20 | Not specified | [5] |
| Optimal nano-liposomes | DSPC:cholesterol (8:1 molar ratio) with MPB-PE | 163.3 | 0.250 | Not specified | 69.94 | [7] |
| M-GGLG-liposomes | Not specified, with 0.3 mol% maleimide | Not specified | Not specified | Not specified | Not specified | [8] |
Table 2: Maleimide-Thiol Conjugation Reaction Parameters
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 6.5 - 7.5 | Reaction with amines becomes competitive above pH 7.5. | [3][4] |
| Reaction Time | Varies (e.g., overnight) | Dependent on reactant concentrations and temperature. | [2] |
| Temperature | 4°C or Room Temperature | Reaction proceeds efficiently at both temperatures. | [2] |
| Molar Ratio (Maleimide:Thiol) | Typically excess maleimide (e.g., 20-fold) | To ensure complete reaction of the thiol-containing molecule. | [2] |
| Solvents | Aqueous buffers (PBS, Tris, HEPES), with organic co-solvents (DMSO, DMF) for poorly soluble maleimides. | Buffers should be free of thiols. | [2] |
Experimental Protocols
This section details the methodologies for key experiments involving Mpb-PE.
1. Preparation of Mpb-PE Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes incorporating Mpb-PE.
-
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
Mpb-PE
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and Mpb-PE) in chloroform or a chloroform:methanol mixture in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes. A typical formulation might include 0.3-5 mol% of Mpb-PE.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[9][10]
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the transition temperature (Tc) of the lipid with the highest Tc.[9]
-
The resulting suspension contains multilamellar vesicles (MLVs). To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder.[11]
-
The resulting solution contains unilamellar liposomes incorporating Mpb-PE.
-
2. Conjugation of a Thiolated Peptide to Mpb-PE Liposomes
This protocol outlines the steps for covalently attaching a thiol-containing peptide to the surface of pre-formed Mpb-PE liposomes.
-
Materials:
-
Mpb-PE containing liposomes
-
Thiolated peptide
-
Reaction buffer (pH 6.5-7.5, degassed)
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Inert gas (e.g., argon or nitrogen)
-
Purification system (e.g., size exclusion chromatography)
-
-
Procedure:
-
Dissolve the thiolated peptide in a degassed reaction buffer (pH 7.0-7.5). If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reducing agent like TCEP.[2]
-
Add the peptide solution to the Mpb-PE liposome suspension. The molar ratio of maleimide to thiol should be optimized, but a molar excess of maleimide is often used to ensure efficient conjugation of the peptide.
-
Flush the reaction vessel with an inert gas to minimize oxidation of the thiol groups and cap the vessel tightly.[2]
-
Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 2-12 hours or overnight) with gentle mixing.
-
After the incubation period, the unreacted peptide and other small molecules can be removed from the peptide-conjugated liposomes using a suitable purification method, such as size exclusion chromatography or dialysis.
-
3. Quantification of Surface-Conjugated Protein
This protocol provides a method to determine the amount of protein conjugated to the liposome surface.
-
Materials:
-
Protein-conjugated liposomes
-
Protein quantification assay kit (e.g., BCA or Bradford assay)
-
Spectrophotometer
-
-
Procedure:
-
Separate the protein-conjugated liposomes from unconjugated protein using a method like size exclusion chromatography.
-
Determine the concentration of the conjugated protein using a standard protein quantification assay. It is important to use a detergent (e.g., Triton X-100) to lyse the liposomes and release the protein for accurate measurement.
-
The lipid concentration can be determined using a phosphate (B84403) assay.
-
The amount of conjugated protein can be expressed as a molar ratio of protein to lipid or as the number of protein molecules per liposome.
-
Visualizations of Workflows and Pathways
The following diagrams illustrate the key processes involving Mpb-PE.
Caption: Experimental workflow for the preparation of targeted liposomes using Mpb-PE.
Caption: The maleimide-thiol "click" chemistry reaction for bioconjugation.
Conclusion
Mpb-PE is a versatile and powerful tool for researchers in drug development and related fields. Its ability to facilitate the stable and specific conjugation of biomolecules to lipid nanoparticles opens up a wide array of possibilities for creating advanced therapeutic and diagnostic agents. Understanding the principles of its use, as detailed in this guide, is crucial for the successful design and implementation of novel nanomedicine platforms. The continued application of Mpb-PE and similar reagents is expected to drive further innovation in targeted therapies and personalized medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 10. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 11. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
